molecular formula C6H3F2NO2 B13154441 3,4-Difluoropyridine-2-carboxylic acid

3,4-Difluoropyridine-2-carboxylic acid

Cat. No.: B13154441
M. Wt: 159.09 g/mol
InChI Key: RFBVUSHGJRICPX-UHFFFAOYSA-N
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Description

3,4-Difluoropyridine-2-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H3F2NO2. This compound is characterized by the presence of two fluorine atoms at the 3rd and 4th positions of the pyridine ring and a carboxylic acid group at the 2nd position. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluoropyridine-2-carboxylic acid can be synthesized through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). This reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and solvents can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoropyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,4-difluoropyridine-2-carboxylic acid is primarily related to its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These fluorine atoms enhance the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The carboxylic acid group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

  • 2,3-Difluoropyridine-4-carboxylic acid
  • 2,5-Difluoropyridine
  • 3,5-Difluoropyridine

Comparison: 3,4-Difluoropyridine-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms and the carboxylic acid group. This arrangement imparts distinct chemical and physical properties, such as increased reactivity and stability, compared to other fluorinated pyridines .

Properties

Molecular Formula

C6H3F2NO2

Molecular Weight

159.09 g/mol

IUPAC Name

3,4-difluoropyridine-2-carboxylic acid

InChI

InChI=1S/C6H3F2NO2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,(H,10,11)

InChI Key

RFBVUSHGJRICPX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)F)C(=O)O

Origin of Product

United States

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